2-(1-Hydroxypropyl)furan, (R)-
Overview
Description
“2-(1-Hydroxypropyl)furan, ®-” is a chemical compound . It is also known as a type of chemical entity . Its molecular formula is C7H10O2 and it has a molecular weight of 126.1531 .
Synthesis Analysis
Furan derivatives can be synthesized from biomass . The Diels–Alder reaction of furans is a versatile tool in synthetic organic chemistry and in the production of sustainable building blocks and smart materials . Furan can participate in Diels–Alder couplings .Molecular Structure Analysis
The molecular structure of “2-(1-Hydroxypropyl)furan, ®-” can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can be used for the structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan can undergo a wide range of reactions . It can serve as an immediate precursor to many important substructures, making it a key synthon in synthetic chemistry . Furan can function as an electron-rich 1,4-diene that is locked into the reactive s-cis conformation . Diels–Alder reactions between furan and reactive dienophiles lead to the synthesis of oxabicyclo [2.2.1]heptane derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(1-Hydroxypropyl)furan, ®-” can be analyzed using various methods . For example, dynamic mechanical analysis (DMA) can be used to measure the viscoelastic properties of materials . The interaction behavior of furan is different than pyrrole .Mechanism of Action
The mechanism of action of furan derivatives can be complex. For instance, furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . The mechanism of the Paal-Knorr Furan Synthesis involves the ring closure of a rapidly formed monoenol .
Safety and Hazards
Furan is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is extremely flammable and can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is also suspected of causing genetic defects and may cause cancer .
Future Directions
Furan and its derivatives have taken on a special position in the realm of medicinal chemistry . Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents . Furan’s utility in carbon–carbon bond-forming reactions considerably expands its role as a key synthon . This suggests that furan and its derivatives, including “2-(1-Hydroxypropyl)furan, ®-”, have a promising future in the field of medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(1R)-1-(furan-2-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXWHUXLVXOXBZ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CO1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CO1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119619-55-5 | |
Record name | 2-(1-Hydroxypropyl)furan, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119619555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-HYDROXYPROPYL)FURAN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4LZ0OQ38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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